2,4,4'-Trichlorobenzophenone
Overview
Description
2,4,4’-Trichlorobenzophenone is an organic compound with the molecular formula C13H7Cl3O. It is a derivative of benzophenone, where three chlorine atoms are substituted at the 2, 4, and 4’ positions of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4’-Trichlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,4-dichlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the preparation of 2,4,4’-Trichlorobenzophenone involves the use of large-scale reactors and precise control of reaction conditions. The process includes the acylation of 2,4-dichlorobenzoyl chloride with chlorobenzene, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,4’-Trichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions include substituted benzophenones, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,4’-Trichlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,4’-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzophenone
- 4,4’-Dichlorobenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Uniqueness
2,4,4’-Trichlorobenzophenone is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-chlorophenyl)-(2,4-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMBMVSEYHSLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343107 | |
Record name | 2,4,4'-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33146-57-5 | |
Record name | 2,4,4'-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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